molecular formula C18H19N3S B5781609 1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea

1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea

Cat. No.: B5781609
M. Wt: 309.4 g/mol
InChI Key: URKBNPLSMNARMA-UHFFFAOYSA-N
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Description

1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea is a compound that features an indole moiety linked to a thiourea group. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry. The presence of the thiourea group adds further chemical versatility, making this compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea typically involves the reaction of tryptamine with an appropriate isothiocyanate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form oxindole derivatives.

    Reduction: The thiourea group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea is not fully understood, but it is believed to involve interactions with various molecular targets. The indole moiety can interact with biological receptors, while the thiourea group can form hydrogen bonds with target proteins. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(1H-indol-3-yl)ethyl]-3-phenylthiourea
  • 1-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)thiourea
  • 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methylphenyl)thiourea

Uniqueness

1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea is unique due to the specific substitution pattern on the phenyl ring. This can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-[2-(1H-indol-3-yl)ethyl]-3-(3-methylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3S/c1-13-5-4-6-15(11-13)21-18(22)19-10-9-14-12-20-17-8-3-2-7-16(14)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKBNPLSMNARMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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